molecular formula C15H30O2 B608440 3-Hydroxy-4-pentadecanone CAS No. 1046789-93-8

3-Hydroxy-4-pentadecanone

Cat. No. B608440
CAS RN: 1046789-93-8
M. Wt: 242.4
InChI Key: BQRGHMCHOJLOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LAI-1 is a regulator of bacterial signaling, modulating gene regulation and cellular responses of eukaryotic cells (amoebae or macrophages) and a variety of processes including pathogen-host cell interactions.

Scientific Research Applications

Chelation and Metal Binding

  • Chelation Therapy for Metal Overload : 3-Hydroxy-4-pyridinone derivatives have been explored for their potential in chelation therapy, particularly for removing hard metal ions like aluminum from the body. Studies show that these compounds can effectively bind with metal ions, indicating their usefulness in situations of metal accumulation in organisms (Santos, Gama, Gano, & Farkas, 2005).

  • Biomedical Applications : The same class of compounds has been reported to have high affinity for biologically relevant metal ions, making them valuable in biomedical applications, including the development of novel imaging agents (Ferreira et al., 2006).

Biomaterials and Tissue Engineering

  • Tissue Engineering Materials : Polyhydroxyalkanoates (PHAs), which include derivatives like 3-Hydroxybutyrate and 3-Hydroxyvalerate, have been widely used in tissue engineering. These biomaterials are known for their biodegradability and thermoprocessability, making them suitable for medical devices and tissue engineering applications (Chen & Wu, 2005).

Analytical and Environmental Studies

  • Environmental Marker for Endotoxin : 3-Hydroxy acids, including 3-Hydroxy-4-pentadecanone, have been investigated as potential chemical markers for endotoxin in environmental and occupational samples. These studies focus on developing methods for the quantitative profiling of 3-hydroxy fatty acids (Uhlig et al., 2016).

Pharmaceutical and Biomedical Research

  • Ligand-Membrane Interactions : Research on the interaction of 3-Hydroxy-4-pyridinone ligands with lipid phases has been conducted, providing insights into the membrane translocation mechanisms and potential pharmaceutical applications of these compounds (Coimbra et al., 2018).

  • Selective Metal Chelation : Studies have also highlighted the selectivity of 3-Hydroxy-4-pyridinone derivatives in chelating specific metal ions, which is crucial for developing targeted therapies for metal-related disorders (Gama, Dron, Chaves, Farkas, & Santos, 2009).

  • Analytical Performance in Iron Determination : The synthesis and evaluation of new hydrophilic 3-hydroxy-4-pyridinone chelators have been investigated for their potential in the analytical determination of iron in water samples, demonstrating their application in environmental and analytical chemistry (Moniz et al., 2019).

properties

CAS RN

1046789-93-8

Product Name

3-Hydroxy-4-pentadecanone

Molecular Formula

C15H30O2

Molecular Weight

242.4

IUPAC Name

3-hydroxypentadecan-4-one

InChI

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-15(17)14(16)4-2/h14,16H,3-13H2,1-2H3

InChI Key

BQRGHMCHOJLOLX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)C(CC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LAI-1;  LAI 1;  LAI1;  Legionella autoinducer-1;  Legionella autoinducer 1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-4-pentadecanone
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-4-pentadecanone
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-4-pentadecanone
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-4-pentadecanone
Reactant of Route 5
3-Hydroxy-4-pentadecanone
Reactant of Route 6
3-Hydroxy-4-pentadecanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.